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Compound of Interest

Compound Name: 3-Bromo-2,4-dimethoxypyridine

Cat. No.: B1282763 Get Quote

A detailed comparison of the X-ray crystal structures of two closely related 3-bromo-methoxy

pyridine derivatives, (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one and

(2E)-3-(3-Bromo-4-methoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one, is presented. This guide

provides a summary of their crystallographic data, a detailed experimental protocol for single-

crystal X-ray diffraction, and a visualization of the experimental workflow. Due to the absence of

a publicly available crystal structure for 3-Bromo-2,4-dimethoxypyridine, this guide focuses

on these structurally similar alternatives to provide valuable insights for researchers, scientists,

and drug development professionals.

While the precise crystal structure of 3-Bromo-2,4-dimethoxypyridine remains to be publicly

elucidated, analysis of analogous compounds offers significant understanding of the structural

impact of bromo and methoxy substitutions on the pyridine ring. The two compounds selected

for this comparative guide both feature a 3-bromo-4-methoxyphenyl group, providing a

consistent basis for evaluating the influence of the second aromatic system on the overall

crystal packing and molecular conformation.

Crystallographic Data Comparison
The crystallographic data for the two derivatives are summarized in the table below,

highlighting key parameters for a direct comparison.
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Parameter
(2E)-3-(3-Bromo-4-
methoxyphenyl)-1-(pyridin-
2-yl)prop-2-en-1-one[1][2]

(2E)-3-(3-Bromo-4-
methoxyphenyl)-1-(4-
fluorophenyl)prop-2-en-1-
one

Chemical Formula C₁₅H₁₂BrNO₂ C₁₆H₁₂BrFO₂

Molecular Weight 318.17 g/mol 335.17 g/mol

Crystal System Monoclinic Monoclinic

Space Group P2₁/c P2₁/c

Unit Cell Dimensions

a = 26.3402(13) Åb =

3.8906(2) Åc = 27.5826(17) Åα

= 90°β = 113.892(5)°γ = 90°

a = 11.056(2) Åb = 4.1110(15)

Åc = 30.825(5) Åα = 90°β =

96.76(2)°γ = 90°

Volume 2584.4(2) Å³ 1391.3(6) Å³

Z 8 4

Dihedral Angle between

Aromatic Rings
2.8(8)°[1][2] 23.75(12)°

The data reveals that both compounds crystallize in the monoclinic system and share the same

space group, P2₁/c. However, there are significant differences in their unit cell dimensions and

volumes. Notably, the dihedral angle between the two aromatic rings is substantially larger in

the fluorophenyl derivative (23.75°) compared to the pyridinyl derivative (2.8°), where the rings

are nearly coplanar[1][2]. This indicates that the nature of the second aromatic ring significantly

influences the molecular conformation.

Performance and Activity Insights
Chalcones, the class of compounds to which both analyzed derivatives belong, are known for a

wide range of pharmacological activities.[1] While specific experimental data on the biological

performance of these two particular compounds is not detailed in the crystallographic reports,

the general class is recognized for its potential in various therapeutic areas. The nearly planar

structure of (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one could influence

its interaction with biological targets compared to its more twisted fluorophenyl counterpart.
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Further in-vitro and in-vivo studies are necessary to elucidate the specific activities of these

compounds.

Experimental Protocols
The following is a generalized protocol for the synthesis, crystallization, and single-crystal X-ray

diffraction analysis of pyridine derivatives, based on methodologies reported for similar

compounds.

Synthesis of (2E)-3-(3-Bromo-4-methoxyphenyl)-1-
(pyridin-2-yl)prop-2-en-1-one[1]

A mixture of 2-acetylpyridine (0.01 mol) and 3-bromo-4-methoxybenzaldehyde (0.01 mol) is

prepared in 30 ml of ethanol.

To this mixture, 10 ml of a 10% sodium hydroxide solution is added.

The reaction is stirred at a temperature of 5–10°C for 3 hours.

The resulting precipitate is collected by filtration.

The crude product is purified by recrystallization from ethanol.

Crystallization
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a

saturated solution of the purified compound. For (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(pyridin-

2-yl)prop-2-en-1-one, single crystals were grown from an acetonitrile solution by slow

evaporation.[1]

Single-Crystal X-ray Diffraction
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

Data Collection: The crystal is placed in a stream of cold nitrogen (typically around 100-150

K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer

equipped with a suitable X-ray source (e.g., Cu Kα or Mo Kα radiation) and a detector. Data

are collected over a range of crystal orientations.
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Data Processing: The collected diffraction images are processed to integrate the reflection

intensities and apply corrections for factors such as Lorentz and polarization effects.

Structure Solution and Refinement: The crystal structure is solved using direct methods or

Patterson methods to obtain an initial model of the atomic positions. This model is then

refined against the experimental data using least-squares methods to improve the

agreement between the calculated and observed structure factors. Hydrogen atoms are

typically placed in calculated positions and refined using a riding model.

Experimental Workflow Visualization
The logical flow of determining a crystal structure via X-ray diffraction is depicted below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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